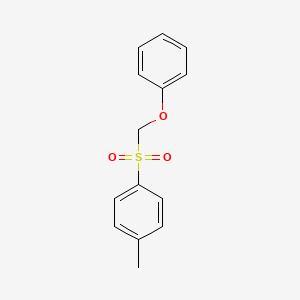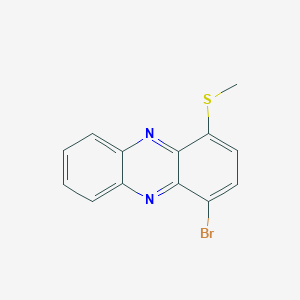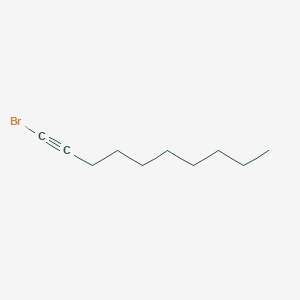![molecular formula C13H14O3 B14624868 2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- CAS No. 57052-86-5](/img/structure/B14624868.png)
2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is a heterocyclic compound that features a fused pyran and benzoxepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of electrophilic reagents followed by nucleophilic reagents to form the desired ring structure . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antitumor activity may be due to its ability to inhibit certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrano[3,2-h]quinoline: This compound shares a similar pyran ring but differs in the fused ring system.
7H-Pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: Another compound with a similar pyran ring but a different fused ring system.
Uniqueness
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57052-86-5 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2,3,4,7,8,9-hexahydropyrano[3,2-h][1]benzoxepin-6-one |
InChI |
InChI=1S/C13H14O3/c14-11-4-2-6-16-13-8-12-9(7-10(11)13)3-1-5-15-12/h7-8H,1-6H2 |
Clé InChI |
BAVXFDXXXPYVHL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=C2OC1)OCCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

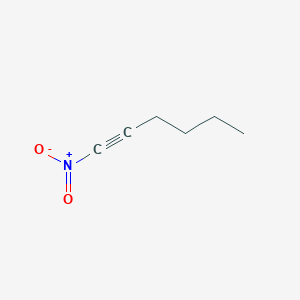



![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
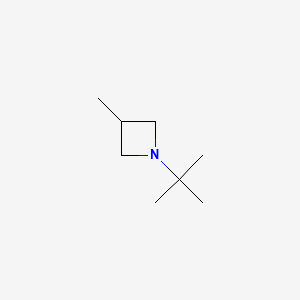
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
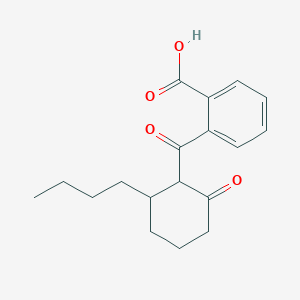
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
